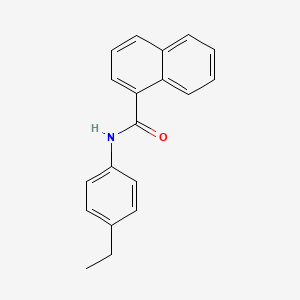
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as MMTF, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. Specifically, 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has also been found to have anti-inflammatory and neuroprotective effects. Studies have shown that 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one can reduce inflammation by inhibiting the activity of certain inflammatory cytokines. It has also been found to protect neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one and its potential side effects. Finally, there is a need for the development of more efficient synthesis methods for 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one to increase its availability for research purposes.
Conclusion:
In conclusion, 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that has shown promise in various scientific studies due to its potential applications in different fields. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, further studies are needed to fully understand its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves a multi-step process, starting with the reaction of 5-methyl-2-hydroxyacetophenone with benzaldehyde to yield 5-methyl-3-phenyl-2-benzoylpropionic acid. This intermediate is then reacted with trifluoroacetic anhydride and sodium methoxide to form 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one.
Applications De Recherche Scientifique
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has been the subject of various scientific studies due to its potential applications in different fields. One of its most promising applications is in the treatment of cancer. Studies have shown that 7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has anti-cancer properties that inhibit the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-10-8-12(23-2)9-13-14(10)16(22)15(11-6-4-3-5-7-11)17(24-13)18(19,20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGRRCYIXHBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-5-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)


![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)



![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)